(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone
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Overview
Description
(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone: is a complex organic compound that features a unique bicyclic structure combined with a pyrazolo[4,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 8-oxa-3-azabicyclo[3.2.1]octane core, which can be synthesized through a series of cyclization reactions. The pyrazolo[4,3-c]pyridine moiety is then introduced via a coupling reaction, often using a brominated precursor to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification via chromatography, and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the brominated position of the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets (8-Oxa-3-azabicyclo[321]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone apart is its combined bicyclic and pyrazolo[4,3-c]pyridine structure
Properties
Molecular Formula |
C13H13BrN4O2 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C13H13BrN4O2/c14-12-9-4-15-11(3-10(9)16-17-12)13(19)18-5-7-1-2-8(6-18)20-7/h3-4,7-8H,1-2,5-6H2,(H,16,17) |
InChI Key |
HAOQLSKOURYDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)C3=CC4=NNC(=C4C=N3)Br |
Origin of Product |
United States |
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